4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine
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Overview
Description
4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the thiazole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazo[1,2-a]pyridine core can be synthesized via a condensation reaction between 2,6-dimethylpyridine and an appropriate aldehyde, followed by cyclization with ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-throughput techniques and automated systems to ensure consistent production quality. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated thiazole compounds .
Scientific Research Applications
4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of essential biological processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the thiazole moiety.
Thiazol-2-amine: Contains the thiazole ring but lacks the imidazo[1,2-a]pyridine core.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine ring.
Uniqueness
4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is unique due to the combination of both imidazo[1,2-a]pyridine and thiazole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H12N4S |
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Molecular Weight |
244.32 g/mol |
IUPAC Name |
4-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H12N4S/c1-7-3-4-10-14-8(2)11(16(10)5-7)9-6-17-12(13)15-9/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
COVKZSNMYDDQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2C3=CSC(=N3)N)C)C=C1 |
Origin of Product |
United States |
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